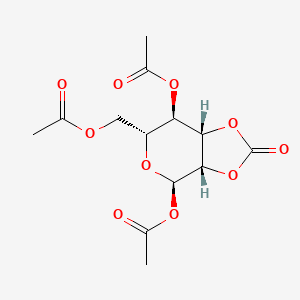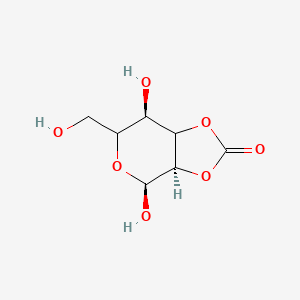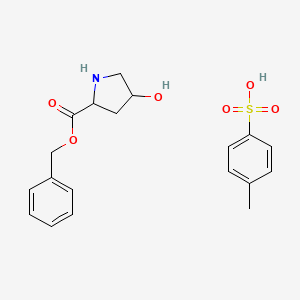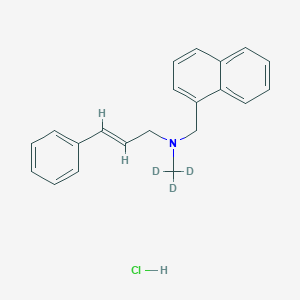
Naftifine-d3 Hydrochloride
Overview
Description
Naftifine-d3 Hydrochloride is a synthetic antifungal agent, developed by the pharmaceutical company Janssen Pharmaceuticals. It is a member of the allylamine class of antifungals, which are used to treat fungal infections of the skin, nails, and hair. Naftifine-d3 Hydrochloride is a chiral compound, which means that it has two forms that are mirror images of each other. It is an effective antifungal agent with a wide range of applications in medical and laboratory settings.
Scientific Research Applications
Treatment of Tinea Infections
Naftifine is a synthetic, broad-spectrum, antifungal agent used to treat infections caused by various fungi, including the Tinea, Trichophyton, and Epidermophyton species . It is particularly effective in treating tinea pedis (athlete’s foot), tinea cruris (jock itch), and tinea corporis (ringworm) caused by the organisms Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum .
Efficacy and Safety in Clinical Trials
Clinical trials have demonstrated the efficacy and safety of Naftifine Hydrochloride 2% Gel in treating interdigital tinea pedis . In a Phase III randomized, double-blind, parallel-group, active-controlled study, naftifine 2% gel was found to be as effective as miconazole 2% gel . The clinical cure and mycological cure rates at the end of treatment were comparable between naftifine gel 2% and miconazole gel 2% .
Mechanism of Action
Although the exact mechanism of action against fungi is not known, naftifine appears to interfere with sterol biosynthesis by inhibiting the enzyme squalene 2,3-epoxidase . This inhibition disrupts the cell membrane structure of the fungi, leading to their death .
Broad Spectrum Antifungal Activity
Naftifine has been shown to exhibit fungicidal activity in vitro against a broad spectrum of organisms . It has fungistatic activity against Candida species, including Candida albicans .
Transungual Delivery
Research has shown potential for the application of naftifine in transungual delivery . The combination of the “fusion” mode of laser application and thioglycolic acid resulted in a statistically significant increase in the penetration of naftifine hydrochloride through the nail .
Lipophilicity and Skin Affinity
Naftifine exhibits relatively greater affinity to skin and nail beds, possibly due to its high lipophilicity . This property allows it to effectively treat tinea pedis and other skin infections .
Mechanism of Action
Target of Action
Naftifine-d3 Hydrochloride primarily targets ergosterol , a sterol found in the cell membranes of fungi, including those responsible for causing fungal infections . Ergosterol plays a crucial role in maintaining the integrity of the fungal cell membrane .
Mode of Action
Naftifine-d3 Hydrochloride interacts with its target, ergosterol, by inhibiting the enzyme squalene 2,3-epoxidase . This enzyme is essential for the biosynthesis of sterols, especially ergosterol . The inhibition of this enzyme results in decreased amounts of sterols, particularly ergosterol, and a corresponding accumulation of squalene in the cells .
Biochemical Pathways
The primary biochemical pathway affected by Naftifine-d3 Hydrochloride is the sterol biosynthesis pathway . By inhibiting the enzyme squalene 2,3-epoxidase, Naftifine-d3 Hydrochloride interferes with the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol . This disruption leads to a shortage of ergosterol and an accumulation of squalene, affecting the integrity of the fungal cell membrane .
Pharmacokinetics
The pharmacokinetics of Naftifine-d3 Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, about 4-6% of the drug is systemically absorbed . Naftifine-d3 Hydrochloride is almost completely metabolized in the human body, with a half-life of 2 to 3 days .
Result of Action
The molecular and cellular effects of Naftifine-d3 Hydrochloride’s action involve the disruption of the fungal cell membrane’s integrity . This disruption is due to the shortage of ergosterol and the accumulation of squalene in the cells . As a result, the fungus’s growth is inhibited, leading to its death .
Action Environment
The action, efficacy, and stability of Naftifine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the drug is for topical use only and should be applied to clean, dry skin . The use of occlusive dressings or wrappings should be avoided unless otherwise directed by a clinician . Furthermore, the drug should be stored below 30°C (86°F) to maintain its stability .
properties
IUPAC Name |
(E)-N-(naphthalen-1-ylmethyl)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+;/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-KLQXWDQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naftifine-d3 Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
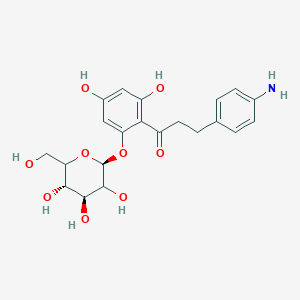

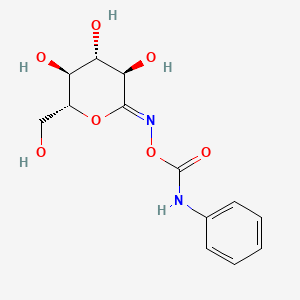

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)
